molecular formula C10H22NO2+ B1220637 Acetyl-N,N-diethylhomocholine CAS No. 97992-16-0

Acetyl-N,N-diethylhomocholine

Cat. No.: B1220637
CAS No.: 97992-16-0
M. Wt: 188.29 g/mol
InChI Key: FQUMNESKJTUWDP-UHFFFAOYSA-N
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Description

Acetyl-N,N-diethylhomocholine is a choline derivative characterized by an acetylated quaternary ammonium structure. Unlike acetylcholine (2-acetoxy-N,N,N-trimethylethanaminium), which features three methyl groups, this compound substitutes two ethyl groups at the nitrogen atom, resulting in the structure 2-acetoxy-N,N-diethylethanaminium (inferred from ).

Properties

CAS No.

97992-16-0

Molecular Formula

C10H22NO2+

Molecular Weight

188.29 g/mol

IUPAC Name

3-acetyloxypropyl-diethyl-methylazanium

InChI

InChI=1S/C10H22NO2/c1-5-11(4,6-2)8-7-9-13-10(3)12/h5-9H2,1-4H3/q+1

InChI Key

FQUMNESKJTUWDP-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCCOC(=O)C

Canonical SMILES

CC[N+](C)(CC)CCCOC(=O)C

Other CAS No.

97992-16-0

Synonyms

acetyl-N,N-diethylhomocholine
acetyl-N,N-diethylhomocholine iodide
ADEHCH

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Formula: Likely C₉H₂₀NO₂⁺ (based on structural analogy to acetylcholine).
  • Synthesis : Prepared via acetylation of N,N-diethylhomocholine, a process analogous to acetylcholine synthesis ().
  • Role : Presumed to act as a cholinergic receptor ligand, though its pharmacological profile may differ from acetylcholine due to altered lipophilicity and steric effects from ethyl substituents.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Acetyl-N,N-diethylhomocholine with structurally related choline derivatives:

Compound Structure Molecular Weight (g/mol) Key Properties
Acetylcholine 2-Acetoxy-N,N,N-trimethylethanaminium 146.21 Endogenous neurotransmitter; binds muscarinic/nicotinic receptors.
This compound 2-Acetoxy-N,N-diethylethanaminium ~178.28 (estimated) Higher lipophilicity due to ethyl groups; potential reduced receptor affinity.
Monoethylcholine N-Ethyl-N,N-dimethyl-2-hydroxyethanaminium 132.23 Intermediate metabolic stability; partial agonist activity.
N,N,N-Triethylhomocholine N,N,N-Triethyl-2-hydroxyethanaminium 175.30 Stronger surfactant properties; limited CNS penetration due to bulk.
Palmitoylcholine Choline esterified with palmitic acid 403.62 Amphiphilic; used in drug delivery systems.

Receptor Affinity and Pharmacokinetics

  • Acetylcholine: Binds efficiently to both muscarinic (G-protein coupled) and nicotinic (ionotropic) receptors due to optimal charge distribution.
  • This compound : Ethyl groups may hinder interaction with receptor binding pockets, reducing affinity for nicotinic receptors (inferred from ).
  • Monoethylcholine: Partial retention of receptor activity but faster enzymatic hydrolysis due to reduced steric protection.

Metabolic Stability

  • Acetylcholine is rapidly hydrolyzed by acetylcholinesterase (t½ < 1 ms).

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